BenchChemオンラインストアへようこそ!

Inarigivir Soproxil

HBV DNA suppression Phase 2 clinical trial Dose-response

Inarigivir soproxil (SB 9200/GS-9992) is the sole chemotype combining dual RIG-I/NOD2 innate immune activation with direct antiviral polymerase inhibition — a mechanism fundamentally distinct from standard nucleos(t)ide analogs. It retains full in vitro activity against HBV variants resistant to lamivudine, adefovir, entecavir, and tenofovir, and demonstrates dose-dependent HBV DNA reduction (1.58 log10 at 200 mg) from Phase 2 trials. Procure this validated tool compound for host-targeted antiviral research, functional cure combination studies, and drug-resistant HBV model development.

Molecular Formula C25H34N7O13PS
Molecular Weight 703.6 g/mol
CAS No. 942123-43-5
Cat. No. B1671814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInarigivir Soproxil
CAS942123-43-5
SynonymsInarigivir soproxil;  SB 44 (dinucleotide);  SB 9200;  SB-9200;  SB9200.
Molecular FormulaC25H34N7O13PS
Molecular Weight703.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCSP(=O)(OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OC4C(OC(C4OC)N5C=CC(=O)NC5=O)CO
InChIInChI=1S/C25H34N7O13PS/c1-12(2)42-25(37)40-11-47-46(38,45-19-14(7-33)44-23(20(19)39-3)31-5-4-16(35)30-24(31)36)41-8-15-13(34)6-17(43-15)32-10-29-18-21(26)27-9-28-22(18)32/h4-5,9-10,12-15,17,19-20,23,33-34H,6-8,11H2,1-3H3,(H2,26,27,28)(H,30,35,36)/t13-,14+,15+,17+,19+,20+,23+,46?/m0/s1
InChIKeyCJCYTUJOSMYXLE-JDLSZIHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Inarigivir Soproxil (CAS 942123-43-5) Technical and Procurement Baseline: Clinical-Stage Oral RIG-I Agonist for HBV Research


Inarigivir soproxil (CAS 942123-43-5; also known as SB 9200, GS-9992) is an orally bioavailable dinucleotide prodrug that functions as a first-in-class dual-target innate immune agonist, activating both the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways [1]. The compound is a prodrug of SB-9000 (Inarigivir) and exhibits a dual mechanism comprising direct antiviral inhibition of HBV replication alongside immunomodulatory interferon induction [2]. Development of the compound for chronic hepatitis B (CHB) advanced to Phase 2 clinical trials before discontinuation, and it remains a research tool compound for investigating host-targeted antiviral strategies and RIG-I pathway biology [3][4].

Why Generic Substitution Fails for Inarigivir Soproxil: Procurement-Relevant Mechanistic and Structural Differentiation


Inarigivir soproxil cannot be substituted with standard-of-care nucleos(t)ide analogs (e.g., tenofovir, entecavir) or alternative immunomodulators (e.g., TLR7/8 agonists) due to fundamental mechanistic divergence. Unlike nucleos(t)ide analogs that function solely as viral polymerase inhibitors requiring long-term suppressive therapy without achieving HBsAg clearance, Inarigivir soproxil operates via dual RIG-I/NOD2 pathway activation, inducing intracellular interferon responses while simultaneously exerting direct antiviral pressure [1][2]. Critically, the compound retains full in vitro activity against HBV variants harboring resistance mutations to all approved nucleos(t)ide analogs, a property not shared by lamivudine, adefovir, entecavir, or tenofovir-based agents . Furthermore, as a dinucleotide prodrug requiring intracellular bioactivation to SB-9000, its pharmacokinetic and pharmacodynamic profile cannot be replicated by the free acid form (Inarigivir, CAS 475650-36-3) alone, nor by small-molecule RIG-I agonists with distinct chemotypes lacking the dinucleotide backbone . These differentiating features have direct procurement consequences: researchers investigating host-targeted antiviral mechanisms, functional cure combination strategies, or nucleos(t)ide analog-resistant HBV models require this specific chemotype [3].

Inarigivir Soproxil Quantitative Differentiation Evidence: Comparator-Based Efficacy and Selectivity Data for Informed Procurement


Inarigivir Soproxil HBV DNA Reduction vs. Placebo: Dose-Dependent Quantified Difference from Phase 2 Trial

In a Phase 2, open-label, randomized study (N=80 treatment-naïve CHB patients), 12-week Inarigivir soproxil monotherapy produced dose-dependent reductions in HBV DNA that were quantitatively superior to placebo. At the 200 mg dose, the least squares (LS) mean reduction in HBV DNA was 1.5774 log10 IU/mL, compared with 0.0352 log10 IU/mL in the placebo arm, yielding a net difference of approximately 1.54 log10 IU/mL [1]. Lower doses (25 mg) produced a more modest reduction of 0.6116 log10 IU/mL, still exceeding placebo by ~0.58 log10 IU/mL [1].

HBV DNA suppression Phase 2 clinical trial Dose-response

Inarigivir Soproxil HBsAg Reduction Sequencing Effect: Quantified Difference vs. Placebo When Combined with Tenofovir

Following 12 weeks of Inarigivir soproxil monotherapy, patients were switched to tenofovir disoproxil fumarate (TDF) 300 mg for an additional 12 weeks. During this tenofovir-treated period, LS mean reductions in HBsAg among Inarigivir pre-treated groups ranged from 0.1709 to 0.3529 log10 IU/mL, compared with 0.1984 log10 IU/mL in the placebo pre-treated group [1]. The highest-dose (200 mg) pre-treated cohort achieved a numerically greater HBsAg reduction of 0.3529 log10 IU/mL, representing a 1.78-fold increase relative to placebo pre-treatment [1]. This trend suggests an immunomodulatory priming effect that enhances subsequent nucleos(t)ide analog therapy [2].

HBsAg reduction Functional cure Sequential therapy

Inarigivir Soproxil ALT Reduction vs. Placebo: Quantified Difference in Hepatic Inflammation Marker

In the same Phase 2 study, Inarigivir soproxil monotherapy was associated with clinically meaningful reductions in alanine aminotransferase (ALT), a marker of hepatic inflammation. Mean ALT reductions from baseline ranged from 23.3 to 33.8 U/L across Inarigivir-treated groups (25–200 mg), compared with only 0.7 U/L in the placebo arm [1]. The quantitative difference ranged from 22.6 to 33.1 U/L greater reduction with Inarigivir treatment relative to placebo [1].

ALT normalization Hepatic inflammation Immunomodulation

Inarigivir Soproxil In Vitro Activity Against Nucleos(t)ide Analog-Resistant HBV Variants

In vitro antiviral profiling demonstrates that the active species of Inarigivir soproxil (SB-9000/Inarigivir) retains full inhibitory activity against HBV variants harboring resistance mutations to all approved nucleos(t)ide analogs, including lamivudine-resistant and adefovir dipivoxil-resistant strains . In HepG2.2.15 cell-based assays, SB-9200 reduced replication of wild-type HBV and these drug-resistant variants with comparable potency (EC50 values reported at approximately 2.5 μM) . This contrasts with standard nucleos(t)ide analogs, which exhibit substantial potency losses against their respective resistance-associated variants [1].

Drug resistance HBV variants Antiviral screening

Inarigivir Soproxil In Vitro HCV Antiviral Activity with Quantified EC50 Values

In addition to its HBV activity, Inarigivir soproxil exhibits quantifiable antiviral activity against hepatitis C virus (HCV) in cell culture. In genotype 1 HCV replicon systems, the compound demonstrates EC50 values of 2.2 μM against HCV genotype 1a and 1.0 μM against HCV genotype 1b [1]. These values establish a quantitative baseline for potency in HCV models and support the compound's classification as a broad-spectrum antiviral agent targeting RNA viruses .

HCV Broad-spectrum antiviral Replicon assay

Inarigivir Soproxil Clinical Safety Profile: Adverse Event Rate vs. Placebo

In the Phase 2 clinical trial, treatment-emergent adverse events related to study drug occurred in 4.7% of patients receiving Inarigivir soproxil (pooled across 25–200 mg doses), compared with 6.3% in the placebo group [1]. This numerically lower rate suggests a favorable safety and tolerability profile at the doses evaluated, a relevant consideration for long-term or combination study designs [1][2].

Safety Tolerability Adverse events

Inarigivir Soproxil Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Investigating RIG-I/NOD2 Pathway Activation and Host-Targeted Antiviral Mechanisms

Inarigivir soproxil serves as a validated tool compound for probing RIG-I and NOD2 innate immune pathway biology in hepatocyte models. Its dual-mechanism profile, supported by Phase 2 clinical data demonstrating dose-dependent HBV DNA reduction (1.5774 log10 IU/mL at 200 mg vs placebo 0.0352 log10 IU/mL) [1], enables mechanistic studies that cannot be conducted with direct-acting antivirals lacking immunomodulatory function. Researchers investigating host-targeted antiviral strategies or interferon signaling cascades will find this compound uniquely suited for pathway activation studies .

Functional Cure Combination Strategy Research: Priming with Inarigivir Soproxil Before Nucleos(t)ide Analog Therapy

The observed trend for enhanced HBsAg reduction following sequential therapy (0.3529 log10 IU/mL in Inarigivir 200 mg pre-treated group vs 0.1984 log10 IU/mL in placebo pre-treated group) [1] positions Inarigivir soproxil as a valuable research tool for studying immunomodulatory priming strategies aimed at improving functional cure rates. This application scenario leverages the compound's unique ability to modulate host immunity prior to standard-of-care therapy, a property not shared by conventional nucleos(t)ide analogs .

Nucleos(t)ide Analog-Resistant HBV Model Studies

Given in vitro evidence that the active species of Inarigivir soproxil retains full antiviral activity against HBV variants resistant to lamivudine, adefovir, and other approved nucleos(t)ide analogs [1], the compound is optimally deployed in research models of drug-resistant HBV infection. This application is particularly relevant for laboratories screening next-generation anti-HBV agents or evaluating therapeutic options for treatment-experienced patient populations, where cross-resistance to existing agents limits experimental validity .

Broad-Spectrum RNA Virus Antiviral Screening and Co-Infection Models

The quantified EC50 values against HCV genotypes 1a (2.2 μM) and 1b (1.0 μM) [1], combined with reported activity against norovirus, respiratory syncytial virus, and influenza , support the use of Inarigivir soproxil in broad-spectrum antiviral screening panels and HBV/HCV co-infection research models. The compound's μM-range potency provides a defined baseline for comparative antiviral assessments across RNA virus families .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inarigivir Soproxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.